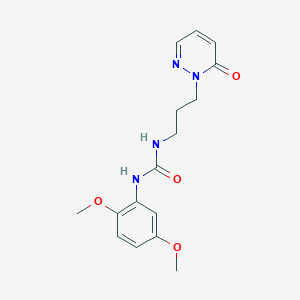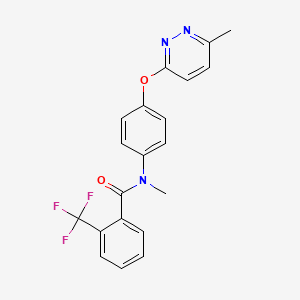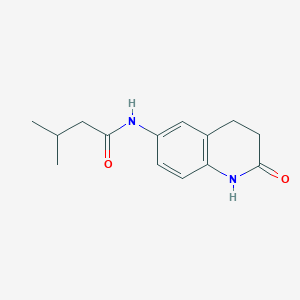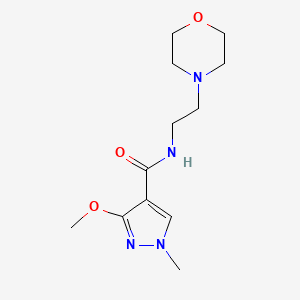![molecular formula C13H19ClN2O B2655408 Acetamide, N-[4-(3-piperidinyl)phenyl]- CAS No. 1260646-01-2](/img/structure/B2655408.png)
Acetamide, N-[4-(3-piperidinyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Acetamide, N-[4-(3-piperidinyl)phenyl]-” is a chemical compound with the empirical formula C7H14N2O . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Molecular Structure Analysis
The molecular structure of “Acetamide, N-[4-(3-piperidinyl)phenyl]-” consists of a piperidine ring attached to an acetamide group . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The acetamide group consists of a carbonyl (C=O) group and an amine (NH2) group attached to the same carbon .Scientific Research Applications
Novel Anxiolytics and Effects on Alcohol Intake
Research indicates that derivatives of acetamide, N-[4-(3-piperidinyl)phenyl]-, such as N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide and related compounds, exhibit significant oral activity in models predictive of anxiolytic efficacy, hinting at their potential for treating anxiety. These compounds also show modest affinity for neurokinin NK-1 and NK-2 receptors, which play roles in mood and emotion regulation (Kordik et al., 2006). Furthermore, a structurally novel anxiolytic, JNJ-5234801, demonstrated potential efficacy in reducing alcohol intake in alcohol-preferring rats, presenting a unique profile of effects on alcohol consumption compared to naltrexone, a medication recommended for alcoholism treatment (Rezvani et al., 2007).
Histamine H3 Receptor Inverse Agonist with Wake-Promoting Activity
A novel compound, N-[4-(1-cyclobutyl-piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031), was identified as a potent, selective inverse agonist at the histamine H3 receptor with promising wake-promoting effects. This compound's high receptor occupancy and reduction in rapid-eye-movement sleep support its potential use in treating sleep disorders, with the absence of significant side effects in phase-1 trials (Nirogi et al., 2019).
DNA and Protein Binding Studies of Paracetamol Derivatives
N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide and its derivatives, synthesized from paracetamol, morpholine/piperidine, and benzaldehyde, have been shown to interact with calf thymus DNA via intercalation, suggesting potential applications in the study of DNA-binding interactions. Additionally, these compounds exhibit strong binding to bovine serum albumin (BSA), indicating their relevance in protein-binding studies (Raj, 2020).
Gastroprotective Activity
Research on 2-furfurylthio and 2-furfurylsulfinyl acetamide derivatives has shown promising histamine H2 receptor antagonistic activity, along with gastric anti-secretory and gastroprotective actions. These findings contribute to the understanding of potential therapies for gastric conditions, highlighting the role of specific molecular modifications in enhancing therapeutic efficacy (Hirakawa et al., 1998).
properties
IUPAC Name |
N-(4-piperidin-3-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(16)15-13-6-4-11(5-7-13)12-3-2-8-14-9-12/h4-7,12,14H,2-3,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDOTIDYAMDDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2655333.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2655334.png)
![N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2655335.png)
![1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2655336.png)
![2-naphthalen-2-yloxy-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2655337.png)
![N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2655338.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperazin-2-one](/img/structure/B2655339.png)


![2-Chloro-N-[[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methyl]acetamide](/img/structure/B2655348.png)